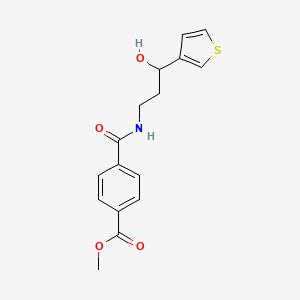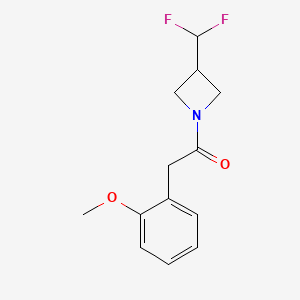
1-(3-(Difluoromethyl)azetidin-1-yl)-2-(2-methoxyphenyl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-(Difluoromethyl)azetidin-1-yl)-2-(2-methoxyphenyl)ethanone, also known as DAAE, is a chemical compound with potential applications in scientific research. This compound belongs to the family of azetidinones and has been synthesized through various methods.
Mechanism of Action
1-(3-(Difluoromethyl)azetidin-1-yl)-2-(2-methoxyphenyl)ethanone acts as a positive allosteric modulator of the GABA-A receptor, which is a ligand-gated ion channel that mediates inhibitory neurotransmission in the brain. By binding to a specific site on the receptor, 1-(3-(Difluoromethyl)azetidin-1-yl)-2-(2-methoxyphenyl)ethanone enhances the activity of GABA, which is the primary inhibitory neurotransmitter in the brain. This results in an overall increase in inhibitory neurotransmission, leading to anxiolytic and anticonvulsant effects.
Biochemical and Physiological Effects
1-(3-(Difluoromethyl)azetidin-1-yl)-2-(2-methoxyphenyl)ethanone has been shown to have anxiolytic and anticonvulsant effects in animal models. It has also been shown to increase the duration of the loss of righting reflex induced by pentobarbital, which is a measure of sedative-hypnotic activity. Additionally, 1-(3-(Difluoromethyl)azetidin-1-yl)-2-(2-methoxyphenyl)ethanone has been shown to increase the latency to onset of convulsions induced by pentylenetetrazol, which is a measure of anticonvulsant activity.
Advantages and Limitations for Lab Experiments
1-(3-(Difluoromethyl)azetidin-1-yl)-2-(2-methoxyphenyl)ethanone has several advantages for lab experiments, including its high potency and selectivity for the GABA-A receptor. It is also relatively easy to synthesize, making it a cost-effective compound for research purposes. However, one limitation of 1-(3-(Difluoromethyl)azetidin-1-yl)-2-(2-methoxyphenyl)ethanone is its short half-life, which may limit its usefulness in certain experiments.
Future Directions
There are several future directions for research on 1-(3-(Difluoromethyl)azetidin-1-yl)-2-(2-methoxyphenyl)ethanone. One area of interest is the development of more potent and selective modulators of the GABA-A receptor based on the structure of 1-(3-(Difluoromethyl)azetidin-1-yl)-2-(2-methoxyphenyl)ethanone. Another area of interest is the investigation of the potential therapeutic applications of 1-(3-(Difluoromethyl)azetidin-1-yl)-2-(2-methoxyphenyl)ethanone, particularly in the treatment of anxiety and epilepsy. Additionally, further research is needed to elucidate the precise mechanism of action of 1-(3-(Difluoromethyl)azetidin-1-yl)-2-(2-methoxyphenyl)ethanone at the molecular level.
Synthesis Methods
1-(3-(Difluoromethyl)azetidin-1-yl)-2-(2-methoxyphenyl)ethanone can be synthesized through a multistep process starting from 2-methoxybenzaldehyde and 3,3-difluoro-1-chloropropane. The first step involves the conversion of 2-methoxybenzaldehyde to 2-methoxybenzyl alcohol, followed by the conversion of 2-methoxybenzyl alcohol to 2-methoxyphenylacetic acid. The second step involves the reaction of 2-methoxyphenylacetic acid with 3,3-difluoro-1-chloropropane to form the intermediate 2-(2-methoxyphenyl)ethyl 3,3-difluoro-1-chloropropanoate. Finally, the intermediate is cyclized to form 1-(3-(Difluoromethyl)azetidin-1-yl)-2-(2-methoxyphenyl)ethanone.
Scientific Research Applications
1-(3-(Difluoromethyl)azetidin-1-yl)-2-(2-methoxyphenyl)ethanone has potential applications in scientific research, particularly in the field of neuroscience. It has been shown to modulate the activity of the GABA-A receptor, which is an important target for drugs used to treat anxiety, epilepsy, and insomnia. 1-(3-(Difluoromethyl)azetidin-1-yl)-2-(2-methoxyphenyl)ethanone has also been shown to have anxiolytic and anticonvulsant effects in animal models, making it a promising compound for further research.
properties
IUPAC Name |
1-[3-(difluoromethyl)azetidin-1-yl]-2-(2-methoxyphenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15F2NO2/c1-18-11-5-3-2-4-9(11)6-12(17)16-7-10(8-16)13(14)15/h2-5,10,13H,6-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXTUOBNBMUYOIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CC(=O)N2CC(C2)C(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15F2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-(Difluoromethyl)azetidin-1-yl)-2-(2-methoxyphenyl)ethanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

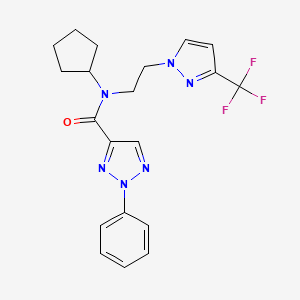
![Methyl 3-[(4-methoxybenzyl)oxy]-2-thiophenecarboxylate](/img/structure/B2914740.png)
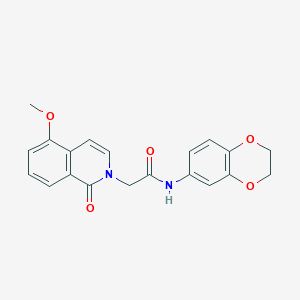
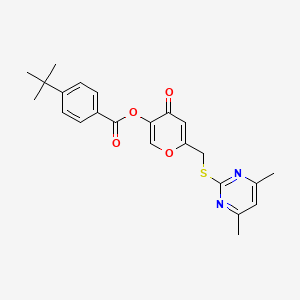

![2-Methylpyrazolo[1,5-a]pyrimidin-3-amine;hydrochloride](/img/structure/B2914747.png)
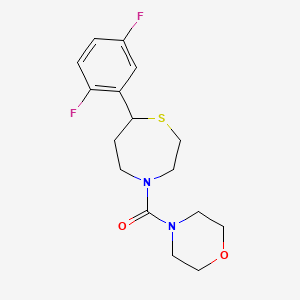

![2-(7-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N-phenylacetamide](/img/structure/B2914752.png)

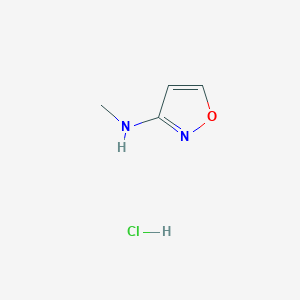
![1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-({5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl}sulfanyl)ethan-1-one](/img/structure/B2914757.png)
